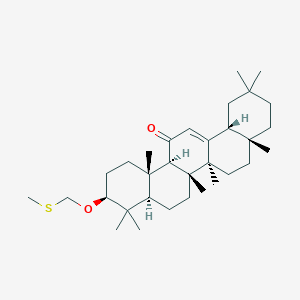
beta-Amyrenonol methylthiomethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Amyrenonol methylthiomethyl ether: is a triterpenoid compound derived from the herbs of Maytenus austroyunnanensis. It has a molecular formula of C32H52O2S and a molecular weight of 500.8 g/mol . This compound is known for its high purity and is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including beta-Amyrenonol methylthiomethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of this compound involves large-scale Williamson ether synthesis. This method is preferred due to its operational simplicity and general applicability . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: beta-Amyrenonol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
beta-Amyrenonol methylthiomethyl ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-Amyrenonol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and anticancer pathways .
Comparison with Similar Compounds
beta-Amyrenonol methylthiomethyl ether is unique due to its specific chemical structure and properties. Similar compounds include:
- Olean-12-ene-3,11-diol (CAS#5282-14-4)
- Triptohypol F (CAS#268541-26-0)
- beta-Amyrenonol (CAS#38242-02-3)
- Beta-Amyrenonol acetate (CAS#5356-56-9)
- Olean-12-ene-3,11-dione (CAS#2935-32-2)
These compounds share similar structural features but differ in their functional groups and specific properties.
Properties
Molecular Formula |
C32H52O2S |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,2,4a,6a,6b,9,9,12a-octamethyl-10-(methylsulfanylmethoxy)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C32H52O2S/c1-27(2)14-15-29(5)16-17-31(7)21(22(29)19-27)18-23(33)26-30(6)12-11-25(34-20-35-9)28(3,4)24(30)10-13-32(26,31)8/h18,22,24-26H,10-17,19-20H2,1-9H3/t22-,24-,25-,26+,29+,30-,31+,32+/m0/s1 |
InChI Key |
GREHYYBBVPBZGH-BJFAYYBWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OCSC)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OCSC)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


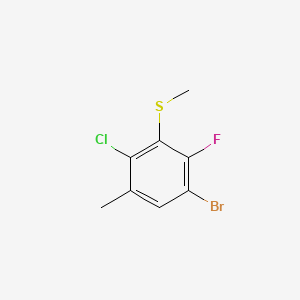
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
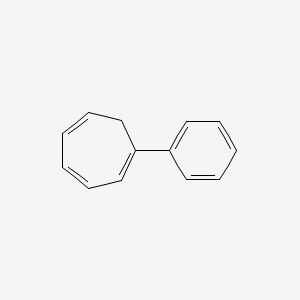
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
azanide](/img/structure/B14761741.png)
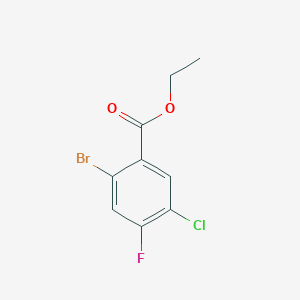
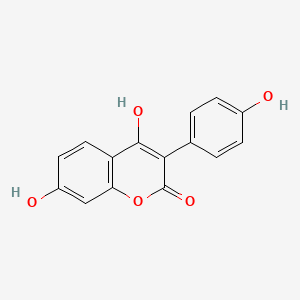
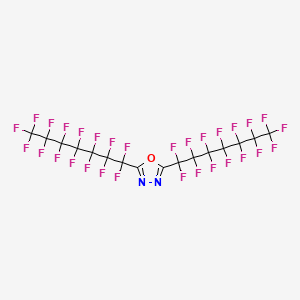

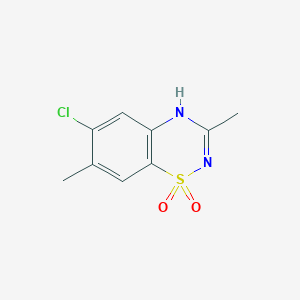
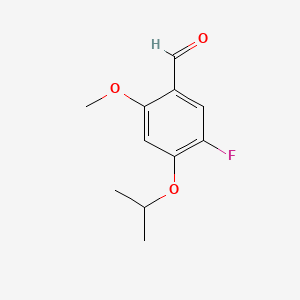
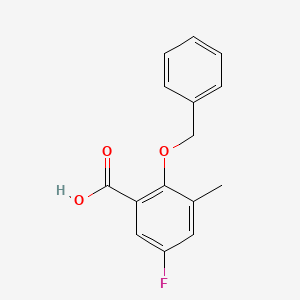
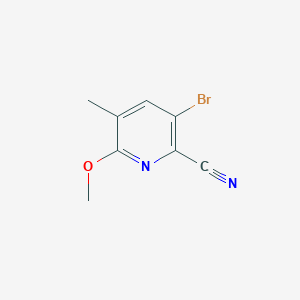
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
